molecular formula C8H8N2S B1580964 2-Mercapto-5-methylbenzimidazole CAS No. 27231-36-3

2-Mercapto-5-methylbenzimidazole

Cat. No. B1580964
CAS RN: 27231-36-3
M. Wt: 164.23 g/mol
InChI Key: CWIYBOJLSWJGKV-UHFFFAOYSA-N
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Description

2-Mercapto-5-methylbenzimidazole is a heterocyclic compound with the empirical formula C8H8N2S . It is used as an additive in liquid paraffin and also in electrochemical techniques . It acts as a corrosion inhibitor for steel under highly acidic conditions .


Synthesis Analysis

The synthesis of 2-Mercapto-5-methylbenzimidazole involves the reaction of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The molecular structure of 2-Mercapto-5-methylbenzimidazole has been established and the geometrical parameters were determined at the B3LYP/6-31G (d) level of theory . The tautomeric equilibrium favours the thione tautomer .


Chemical Reactions Analysis

2-Mercapto-5-methylbenzimidazole is used as a corrosion inhibitor for steel under highly acidic conditions . The effectiveness of the heterocyclic compound can be intimately associated with its molecular structure .


Physical And Chemical Properties Analysis

2-Mercapto-5-methylbenzimidazole is a solid at 20°C . Its molecular weight is 164.23 g/mol . It is insoluble in water .

Scientific Research Applications

Corrosion Inhibition

2-Mercapto-5-methylbenzimidazole has been studied for its potential as a corrosion inhibitor. A theoretical study using Density Functional Theory (DFT) investigated its properties relevant to corrosion inhibition, showing agreement with experimental data (Obot & Obi-Egbedi, 2010). Additionally, an electrochemical study on various molecules, including 2-Mercapto-5-methylbenzimidazole, found that it can be an effective corrosion inhibitor for steels in acidic environments (Álvarez-Bustamante et al., 2009).

Electroanalytical Applications

The compound has been used in the creation of self-assembled monolayers on gold electrodes for the electroanalytical determination of chloramphenicol in pharmaceutical formulations. This application demonstrates its utility in sensitive detection methods (Codognoto et al., 2010).

Synthesis of Pharmaceuticals

2-Mercapto-5-methylbenzimidazole serves as an important intermediate in the synthesis of certain pharmaceuticals. For instance, it's required in the synthesis of omeprazole, a medication used to treat certain stomach and esophagus problems (Mahajan & Nandre, 2006).

Organic Synthesis

The compound has also been explored in organic synthesis processes. For example, 1-Methylbenzimidazol-2-yl methyl sulfone, derived from 2-mercaptobenzimidazole, is used for methylenation reactions in various aldehydes and ketones (Ando et al., 2020).

Thin Film Transistor Improvement

2-Mercapto-5-methylbenzimidazole has been used in treating SiO2 gates and Au electrodes in the production of pentacene organic thin film transistors (OTFTs), leading to improved mobility and reduced contact resistance (Pyo & Song, 2005).

Antioxidant Analysis in Rubber

It's also a subject of analytical methods for determining antioxidants in rubber products. A specific method was developed for the determination of 2-mercaptobenzimidazole type antioxidants, including 2-Mercapto-5-methylbenzimidazole, in commercial rubber products (Isama et al., 1998).

Safety And Hazards

2-Mercapto-5-methylbenzimidazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

properties

IUPAC Name

5-methyl-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIYBOJLSWJGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946421
Record name 6-Methyl-1H-benzimidazole-2-thiol
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-5-methylbenzimidazole

CAS RN

27231-36-3, 2360-37-4
Record name 2-Mercapto-5-methylbenzimidazole
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Record name 5-Methylbenzimidazoline-2-thione
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Record name 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl-
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Record name 6-Methyl-1H-benzimidazole-2-thiol
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Record name 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione
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Record name 5-Methylbenzimidazoline-2-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
H Herrera-Hernández, M Abreu-Quijano… - International Journal of …, 2011 - Elsevier
In order to analyze the influence of substituent groups, both electron-donating and electron-attracting and the number of π-electrons on the corrosion inhibiting properties of organic …
Number of citations: 58 www.sciencedirect.com
H Iqbal, S Ali, S Shahzadi, SK Sharma… - Journal of …, 2015 - Taylor & Francis
… Heterobimetallic complexes have been synthesized by stirring 2-mercapto-5-methylbenzimidazole with carbon disulfide in methanol at room temperature. In the second step, the …
Number of citations: 4 www.tandfonline.com
II Ozturk, N Kourkoumelis, SK Hadjikakou… - Journal of …, 2011 - Taylor & Francis
… Antimony(III) chloride (Fluka) as well as thiones thiourea, 2-mercapto-5-methylbenzimidazole, 3-methyl-2-benzothiazolinthion, 2-mercaptopyrimidine (Aldrich), 2-mercaptopyridine (…
Number of citations: 14 www.tandfonline.com
S Watts, AJ Peloquin, M Bandara… - … Section C: Structural …, 2022 - scripts.iucr.org
… Cocrystals of 2-mercapto-5-methylbenzimidazole (MMBZIM) Adding a methyl group to MBZIM, resulting in 2-mercapto-5-methylbenzimidazole (MMBZIM), induces significant changes to …
Number of citations: 2 scripts.iucr.org
R Álvarez-Bustamante, G Negrón-Silva… - Electrochimica …, 2009 - Elsevier
… carried out on four different molecules having similar chemical framework structure: 2-mercaptoimidazole (2MI), 2-mercaptobenzoimidazole (2MBI) 2-mercapto-5-methylbenzimidazole (…
Number of citations: 132 www.sciencedirect.com
A El Kihel, H SIR, S Jebbari, M AHbALA… - Oriental Journal of …, 2016 - researchgate.net
Thiols are very useful building blocks for the synthesis of various organosulfur compounds: they have several applications in organic synthesis, in bioorganic, medicinal and heterocyclic …
Number of citations: 2 www.researchgate.net
MR Jakeria, RJ Toh, XB Chen, IS Cole - Journal of Applied …, 2022 - Springer
Organic corrosion inhibitors have become competent alternatives to hazardous chrome conversion coatings due to their rapid adsorption over metal surfaces in corrosive environments. …
Number of citations: 1 link.springer.com
K Sakemi, R Ito, T Umemura, Y Ohno, M Tsuda - Archives of toxicology, 2002 - Springer
… 2-Mercapto-5-methylbenzimidazole (5-MMBI, molecular weight 164.23, CAS No. 27231-36-3, 99% purity) and 5-methylbenzimidazole (5-MeBI, molecular weight 132.17, CAS No. 614-…
Number of citations: 16 link.springer.com
MA Khalifa, M El‐Batouti, F Mahgoub… - Materials and …, 2003 - Wiley Online Library
… Electrochemical parameters of the corrosion of mild steel in the produced water of oil field in the presence and absence of different concentrations of 2-mercapto-5-methylbenzimidazole …
Number of citations: 42 onlinelibrary.wiley.com
K Sakemi, M Usami, K Mitsunaga, Y OHNO… - The Journal of …, 1999 - jstage.jst.go.jp
Toxicokinetics of 2-mercaptobenzimidazole (MBI) and 2—mercaptomethylbenzimidazole (MMBI), rubber antioxidants with thioureylene structure, were compared after single oral …
Number of citations: 7 www.jstage.jst.go.jp

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